molecular formula C10H9ClN2O2 B1469933 8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester CAS No. 1352395-06-2

8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No. B1469933
CAS RN: 1352395-06-2
M. Wt: 224.64 g/mol
InChI Key: MLQUBAHHPYDSQO-UHFFFAOYSA-N
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Description

“8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” is a chemical compound with the empirical formula C10H10N2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of “8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” is characterized by an imidazo[1,2-a]pyridine ring substituted with a chlorine atom at the 8-position and a carboxylic acid ethyl ester group at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered attention due to their presence in various biologically active molecules. The ethyl ester derivative can be used as a precursor in the synthesis of these compounds through various methods, including oxidative coupling and catalytic reactions . These synthetic routes are crucial for creating complex molecules that can serve as leads in drug discovery.

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure because of its wide range of applications in medicinal chemistry . The ethyl ester variant can be utilized in the design and development of new therapeutic agents, given its potential for modification and functionalization.

Antituberculosis Agents

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Derivatives of this compound have shown significant activity against bacterial strains, making them promising candidates for the development of new antituberculosis drugs .

Antimicrobial Potential

Compounds derived from imidazo[1,2-a]pyridines have demonstrated good antimicrobial properties. The ethyl ester form can be incorporated into molecules that target a variety of microbial pathogens, contributing to the pool of antimicrobial agents .

Material Science

Due to its structural characteristics, the imidazo[1,2-a]pyridine moiety is also useful in material science. The ethyl ester derivative can be involved in the creation of materials with specific electronic or photonic properties .

Chemical Synthesis and Catalysis

The compound is valuable in chemical synthesis, serving as a building block for various catalytic processes. It can be used to generate diverse molecular structures, which are essential in the development of catalysts and other chemical agents .

Environmental Chemistry

In environmental chemistry, derivatives of imidazo[1,2-a]pyridines can be explored for their potential use in the degradation of pollutants or as part of sensors for environmental monitoring .

Biochemical Research

In biochemical research, the ethyl ester form of imidazo[1,2-a]pyridine can be used as a probe or reagent in the study of biological systems. Its reactivity and ability to bind to various biomolecules make it a useful tool in understanding biochemical pathways and processes .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for “8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” and its analogues could involve further exploration of their potential applications in drug discovery and development .

properties

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQUBAHHPYDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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